ICI 174,864 - 92535-15-4

ICI 174,864

Catalog Number: EVT-269916
CAS Number: 92535-15-4
Molecular Formula: C38H53N5O7
Molecular Weight: 691.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ici 174865 is a delta opioid receptor antagonist.
Overview

ICI 174,864 is a highly selective antagonist for the delta-opioid receptor, which plays a significant role in various physiological processes, including pain modulation and mood regulation. This compound has garnered attention for its unique pharmacological properties and potential therapeutic applications.

Source

ICI 174,864 was originally synthesized as part of research aimed at developing selective ligands for opioid receptors. Its design was influenced by the need to create compounds that could selectively target delta-opioid receptors without significantly affecting mu or kappa receptors.

Classification

ICI 174,864 is classified as a nonpeptide antagonist. It exhibits high affinity for delta-opioid receptors and has been used extensively in pharmacological studies to elucidate the role of these receptors in various biological systems.

Synthesis Analysis

Methods

The synthesis of ICI 174,864 typically involves a multi-step organic synthesis process. The foundational structure is derived from naltrexone, which serves as a precursor.

  1. Starting Material: Naltrexone hydrochloride is used as the initial compound.
  2. Key Reactions: The synthesis involves several key reactions:
    • Indole Fusion: An indole system is fused to the C ring of naltrexone to enhance selectivity for the delta receptor.
    • Modification Steps: Various chemical modifications are performed to optimize the pharmacophore and improve receptor binding characteristics.

Technical Details

The synthetic route often includes protecting groups to prevent unwanted reactions during synthesis. The final steps involve deprotection and purification to yield ICI 174,864 in a pure form suitable for biological testing.

Molecular Structure Analysis

Structure

The molecular structure of ICI 174,864 can be represented by its chemical formula, which includes specific functional groups that confer its antagonist properties.

  • Molecular Formula: C₁₈H₂₃N₃O₃S
  • Molecular Weight: Approximately 357.46 g/mol

Data

The structure features a sulfonamide moiety that is critical for its interaction with the delta-opioid receptor. The compound's conformation is essential for its binding efficacy and selectivity.

Chemical Reactions Analysis

Reactions

ICI 174,864 undergoes various chemical reactions that are crucial for its activity as an antagonist:

  1. Binding Affinity: ICI 174,864 binds to the delta-opioid receptor with high affinity, displacing other ligands such as enkephalins.
  2. Intrinsic Activity: It possesses negative intrinsic activity at delta receptors, meaning it inhibits receptor activation rather than promoting it.

Technical Details

The binding studies often utilize radiolabeled ligands to quantify the displacement and determine affinity constants (Ki values). For instance, ICI 174,864 exhibits Ki values indicating its potency in displacing [3H]-[D-Ala2,D-Leu5]enkephalin from delta receptors.

Mechanism of Action

Process

ICI 174,864 functions primarily as an antagonist by binding to the delta-opioid receptors and preventing their activation by endogenous peptides such as enkephalins.

  • Binding Dynamics: The compound's structure allows it to fit into the receptor's binding pocket effectively, blocking access to agonists.
  • Signal Transduction Inhibition: By preventing receptor activation, ICI 174,864 inhibits downstream signaling pathways typically activated by delta-opioid receptor stimulation.

Data

Studies have shown that ICI 174,864 does not reverse the effects of mu-opioid agonists but selectively inhibits delta receptor-mediated responses.

Physical and Chemical Properties Analysis

Physical Properties

ICI 174,864 is characterized by specific physical properties that influence its behavior in biological systems:

  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Chemical Properties

The chemical properties include:

  • pKa Values: The compound exhibits certain pKa values that influence its ionization state at physiological pH.
  • Reactivity: ICI 174,864 is relatively stable but can undergo hydrolysis under acidic or basic conditions.
Applications

Scientific Uses

ICI 174,864 has several important applications in scientific research:

  1. Pharmacological Studies: It is widely used in studies exploring the role of delta-opioid receptors in pain management and addiction.
  2. Drug Development: The compound serves as a lead structure for developing new analgesics with fewer side effects compared to traditional opioids.
  3. Neuroscience Research: ICI 174,864 aids in understanding opioid receptor dynamics and their implications in neurobiology.
Chemical and Pharmacological Characterization of ICI 174,864

Structural Analysis and Peptide Modifications

ICI 174,864 (chemical name: N,N-diallyl-Tyr-α-amino-isobutyric acid (Aib)-Aib-Phe-Leu) is a synthetic pentapeptide derivative of enkephalin, featuring strategic modifications that confer unique conformational and receptor-binding properties. Its primary sequence is Tyr-Aib-Aib-Phe-Leu, with critical alterations at two key positions:

  • N,N-Diallylation of Tyrosine-1: The tyrosine residue at the N-terminus is modified with diallyl groups on its amino moiety (forming N,N-diallyl-Tyr). This steric hindrance disrupts agonist activity and promotes antagonist behavior at δ-opioid receptors (DOR) [1] [7].
  • Dual Aib Substitutions: Replacement of glycine residues at positions 2 and 3 with the non-proteogenic, α,α-disubstituted amino acid α-amino-isobutyric acid (Aib). Aib enforces rigid helical or β-bend conformations, limiting peptide flexibility and enhancing receptor selectivity [1] [7].

X-ray crystallography of a protected derivative (RTI02: N,N-diallyl-(O-t-butyl)-Tyr-Aib-Aib-Phe-Leu-OMe) revealed a double β-bend structure stabilized by two intramolecular hydrogen bonds:

  • Between the carbonyl oxygen of N,N-diallyl-Tyr¹ and the amide hydrogen of Phe⁴
  • Between the carbonyl oxygen of Aib² and the amide hydrogen of Leu⁵ [7]This compact fold positions aromatic rings (Tyr¹ and Phe⁴) within 4–6 Å, creating a hydrophobic core critical for docking into the DOR binding pocket [7]. The C-terminal leucine’s free carboxylic acid further contributes to receptor affinity through electrostatic interactions [1].

Table 1: Structural Features of ICI 174,864

FeatureDescriptionFunctional Significance
N-Terminal ModificationN,N-diallyl-Tyr¹Blocks agonist efficacy; promotes antagonism
Residues 2 & 3Aib²-Aib³Enforces β-bend conformation; enhances rigidity
Aromatic SpacingTyr¹ and Phe⁴ separated by 4–6 ÅOptimizes hydrophobic engagement with DOR
C-TerminusFree carboxylate (Leu⁵)Facilitates ionic interactions with receptor

δ-Opioid Receptor Binding Specificity and Selectivity

ICI 174,864 exhibits nanomolar affinity and exceptional selectivity for δ-opioid receptors (DOR) over μ-opioid (MOR) and κ-opioid (KOR) subtypes. Key binding characteristics include:

  • High DOR Affinity: Radioligand binding assays using [³H]-DPDPE in CHO cells expressing cloned human δ-opioid receptors show an IC₅₀ of 703 nM. In contrast, its affinity for MOR (tested with [³H]-DAMGO in CHO-μ1 cells) is markedly lower (IC₅₀ = 18,900 nM), demonstrating ~27-fold selectivity for DOR [2] [4].
  • Functional Antagonism/Inverse Agonism: In vitro studies confirm ICI 174,864 acts as a neutral antagonist at low concentrations, blocking the effects of DOR agonists like DPDPE. At higher concentrations or in constitutively active receptor systems, it exhibits inverse agonism. In HEK293 cells expressing murine DOR, ICI 174,864 increases cAMP accumulation by 40–60% in the presence of forskolin (EC₅₀ = 116 nM in CHO cells via [³⁵S]GTPγS assays). This effect is abolished by pertussis toxin, confirming Gi/o protein coupling dependence [5] [1].
  • Receptor Subtype Discrimination: ICI 174,864 fails to antagonize MOR agonists like [D-Ala², NMePhe⁴, Gly-ol⁵]-enkephalin (DAMGO) or KOR agonists like tifluadom in isolated tissue assays (e.g., guinea pig ileum). Its antagonist potency (Kₑ) in mouse vas deferens (MVD, rich in DOR) is equipotent to naloxone, yet it is inactive in preparations dominated by MOR/KOR [3] [9] [10].

Mechanistically, its selectivity arises from preferential accommodation of the diallyl-Tyr motif within the DOR binding pocket, which sterically clashes with MOR’s deeper ligand-binding cleft. The rigid Aib-Aib linker further optimizes orientation for DOR engagement [7].

Table 2: Receptor Binding and Functional Activity of ICI 174,864

Parameterδ-Opioid Receptor (DOR)μ-Opioid Receptor (MOR)Assay System
Binding Affinity (IC₅₀)703 nM18,900 nM[³H]-DPDPE/[³H]-DAMGO (CHO cells) [2]
Functional EC₅₀ (cAMP)116 nM (Inverse agonism)Inactive[³⁵S]GTPγS (CHO-hDOR) [5]
Antagonist PotencyKₑ ~ naloxone in MVDNo antagonismElectrically stimulated tissues [9] [10]

Pharmacokinetic Properties: Solubility, Stability, and Bioavailability

The pharmacokinetic profile of ICI 174,864 is defined by its peptide structure and physicochemical properties:

  • Solubility: ICI 174,864 is moderately soluble in organic solvents (69.19 mg/mL in DMSO) but poorly soluble in aqueous buffers (1 mg/mL in water). This amphiphilicity facilitates stock solution preparation in DMSO for in vitro studies, though precipitation risk exists upon aqueous dilution [1] [2].
  • Chemical Stability: The peptide is susceptible to two primary degradation pathways:
  • Carboxypeptidase-Mediated Cleavage: Removal of the C-terminal leucine generates the metabolite LY281217 (N,N-diallyl-Tyr-Aib-Aib-Phe-OH). Unlike ICI 174,864, LY281217 acts as a potent MOR agonist (ED₅₀ in guinea pig ileum = 100-fold lower than parent compound), complicating in vivo interpretations [3].
  • Oxidation/Disulfide Formation: The diallyl-Tyr moiety may undergo oxidation under prolonged storage. Recommendations include "-20°C storage in sealed, moisture-free containers" to preserve integrity [2] [4].
  • Bioavailability Limitations: As an unmodified peptide, ICI 174,864 faces rapid proteolytic degradation in vivo and poor blood-brain barrier penetration. Central effects require intracerebroventricular (ICV) administration, as systemic delivery (IV/IP) yields negligible brain exposure [8] [10]. No oral bioavailability data exists, consistent with its exclusive research use.

Table 3: Pharmacokinetic Properties of ICI 174,864

PropertyCharacteristicsResearch Implications
Solubility69.19 mg/mL in DMSO; 1 mg/mL in waterUse DMSO for stock solutions; dilute in buffer carefully
Storage StabilityStable ≥2 years at -80°C (powder); 6 months at -80°C in DMSO; 1 month at -20°CAvoid repeated freeze-thaw cycles; use anhydrous DMSO
Metabolic PathwayCarboxypeptidase cleavage → LY281217 (MOR agonist)Confounds in vivo data via metabolite activity
CNS AccessibilityLow (requires ICV delivery for central actions)Limits utility to peripheral or ex vivo studies

Properties

CAS Number

92535-15-4

Product Name

ICI 174,864

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C38H53N5O7

Molecular Weight

691.9 g/mol

InChI

InChI=1S/C38H53N5O7/c1-9-20-43(21-10-2)31(24-27-16-18-28(44)19-17-27)33(46)41-38(7,8)36(50)42-37(5,6)35(49)40-29(23-26-14-12-11-13-15-26)32(45)39-30(34(47)48)22-25(3)4/h9-19,25,29-31,44H,1-2,20-24H2,3-8H3,(H,39,45)(H,40,49)(H,41,46)(H,42,50)(H,47,48)/t29-,30-,31-/m0/s1

InChI Key

XUWLAGNFLUARAN-CHQNGUEUSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C

Solubility

Soluble in DMSO

Synonyms

Ici 174865; Ici-174865; Ici174865; Ici 174,865; Ici-174,865; Iciq174,865;

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(CC=C)CC=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.